molecular formula C23H22N2O4 B2669446 2-{1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione CAS No. 1903896-43-4

2-{1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B2669446
CAS No.: 1903896-43-4
M. Wt: 390.439
InChI Key: JPDNLTJPNRGSKE-UHFFFAOYSA-N
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Description

2-{1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene moiety, an azetidinyl group, and an isoindole-dione structure, making it a versatile molecule for research and industrial applications.

Scientific Research Applications

2-{1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:

Future Directions

The study and development of new compounds is a key part of advancing fields like medicine and materials science. This compound, with its combination of functional groups, could potentially be of interest in these areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of the naphthalen-2-yloxyacetyl intermediate. This intermediate is then reacted with azetidin-3-yl derivatives under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Mechanism of Action

The mechanism by which 2-{1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The naphthalene moiety allows it to intercalate with aromatic systems, while the azetidinyl and isoindole-dione groups enable it to form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione apart is its combination of structural features, which confer unique chemical reactivity and biological activity. The presence of the azetidinyl group, in particular, allows for interactions that are not possible with simpler analogs .

Properties

IUPAC Name

2-[1-(2-naphthalen-2-yloxyacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c26-21(14-29-18-10-9-15-5-1-2-6-16(15)11-18)24-12-17(13-24)25-22(27)19-7-3-4-8-20(19)23(25)28/h1-6,9-11,17,19-20H,7-8,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPDNLTJPNRGSKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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